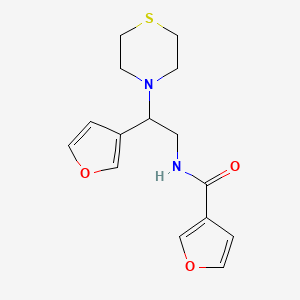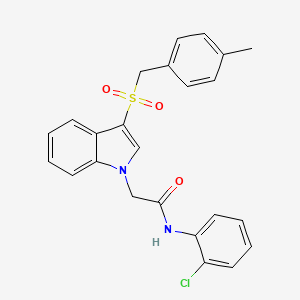
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C17H19ClFN5O and its molecular weight is 363.82. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Chemistry Applications
Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding : Ureidopyrimidones, including compounds structurally related to the query compound, exhibit strong dimerization capabilities through quadruple hydrogen bonding in both solid state and solution, indicating their utility as building blocks in supramolecular chemistry. The high dimerization constant suggests potential applications in the development of supramolecular polymers and self-assembling materials (Beijer et al., 1998).
Heterocyclic Chemistry and Drug Design
Synthesis and Properties of Fluoro-1,2,4-phosphadiazetidin-3-ones : The study on heterocyclic fluorophosphoranes showcases the synthesis and properties of compounds with fluorine and nitrogen-containing rings, similar to the chemical structure . These compounds' preparation and spectroscopic analysis contribute to the field of heterocyclic chemistry and offer insights into designing novel compounds with potential pharmaceutical applications (Dunmur & Schmutzler, 1971).
CNS Agents from Pyrrolidinylideneureas : A study focused on a series of compounds similar in structure to the query compound revealed anxiolytic and muscle relaxant properties, which are mediated through central nervous system activity. This indicates the potential of structurally related compounds for the development of new CNS drugs (Rasmussen et al., 1978).
Fluorescence and Material Science
High Glass Transition and Thermal Stability of New Pyridine-containing Polyimides : This research introduces new polyimides incorporating pyridine, demonstrating high thermal stability and glass transition temperatures, suggesting applications in high-performance materials. The study highlights the effect of heterocyclic structures on the properties of polymeric materials, which could guide the development of materials with improved thermal and mechanical properties (Wang et al., 2008).
Antibacterial Agents
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : The synthesis of new heterocyclic compounds containing a sulfonamido moiety, related to the query compound, demonstrates significant antibacterial activities. This research emphasizes the potential of such compounds in developing new antibacterial agents (Azab et al., 2013).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O/c1-10-15(11(2)21-16(20-10)24-7-3-4-8-24)23-17(25)22-12-5-6-14(19)13(18)9-12/h5-6,9H,3-4,7-8H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAYXGRDIOCOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2694933.png)
![(E)-3-(furan-2-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2694935.png)

![methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate](/img/structure/B2694937.png)
![2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione](/img/structure/B2694938.png)

![9-Oxa-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B2694941.png)



